2,4-Difluoro-5-iodopyridine
Overview
Description
2,4-Difluoro-5-iodopyridine: is a fluorinated pyridine derivative with the molecular formula C5H2F2IN . This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Difluoro-5-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 2,4-difluoropyridine using iodine and a suitable oxidizing agent such as silver trifluoroacetate. The reaction is usually carried out in an inert solvent like acetonitrile under reflux conditions .
Industrial Production Methods:
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: 2,4-Difluoro-5-iodopyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) with the addition of a base such as potassium carbonate .
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Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. For example, the iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMSO or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Scientific Research Applications
Chemistry:
2,4-Difluoro-5-iodopyridine is used as a building block in the synthesis of more complex fluorinated pyridine derivatives. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine:
In medicinal chemistry, fluorinated pyridines are often explored for their potential as pharmaceutical agentsThis compound may serve as a precursor in the synthesis of biologically active molecules with potential therapeutic applications .
Industry:
The compound is also used in the development of agrochemicals, such as herbicides and insecticides. Its unique properties can improve the efficacy and environmental profile of these products .
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-iodopyridine depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electronic properties of the pyridine ring, making it more or less reactive towards nucleophiles or electrophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces .
Comparison with Similar Compounds
2,4-Difluoropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,5-Difluoro-4-iodopyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3,5-Difluoro-2,4,6-triazidopyridine: Contains additional azido groups, making it more reactive and suitable for different applications.
Uniqueness:
2,4-Difluoro-5-iodopyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2,4-difluoro-5-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAUJUZQSTFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479261 | |
Record name | 2,4-DIFLUORO-5-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-89-3 | |
Record name | 2,4-DIFLUORO-5-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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